molecular formula C11H10BrN B8584541 6-Ethyl-8-bromoquinoline

6-Ethyl-8-bromoquinoline

Cat. No.: B8584541
M. Wt: 236.11 g/mol
InChI Key: AATYYFKHRSKUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-8-bromoquinoline is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

8-bromo-6-ethylquinoline

InChI

InChI=1S/C11H10BrN/c1-2-8-6-9-4-3-5-13-11(9)10(12)7-8/h3-7H,2H2,1H3

InChI Key

AATYYFKHRSKUTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=C1)C=CC=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-4-ethylphenylamine (1.6 g, 8.0 mmol), propane-1,2,3-triol (1.84 g, 2.5 equiv), FeSO4 (0.067 g, 0.30 equiv), 3-nitrobenzenesulfonic acid sodium salt (1.13 g, 0.63 equiv) in 4.5 mL of methanesulfonic acid was heated at 135° C. for 3 hours and then cooled to room temperature. 2 N Aqueous NaOH (˜40 mL) was added and the mixture was extracted with EtOAc (3×50 mL). The organic layer was washed with saturated aqueous NaHCO3 (200 mL) and brine (200 mL), dried over magnesium sulfate and concentrated. The residue was purified by silica gel flash column chromatography using 5% to 20% EtOAc in hexane to afford the title compound as a black solid (1.3 g). MS (ES) m/z 235.9 (M+H+).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-bromo-4-ethylaniline and glycerol can be combined to form 6-ethyl-8-bromoquinoline,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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